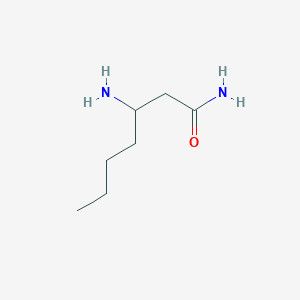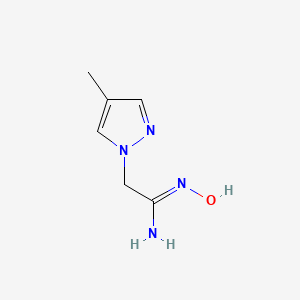![molecular formula C13H14FN3O B13300902 2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B13300902.png)
2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine is a heterocyclic compound that contains both an oxadiazole ring and a piperidine ring. The presence of these rings makes it a compound of interest in medicinal chemistry due to its potential biological activities. The fluorophenyl group adds to its chemical uniqueness and potential pharmacological properties.
Preparation Methods
The synthesis of 2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets in the body. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity to its targets, making it more effective. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine can be compared with other similar compounds, such as:
2-(3-Fluorophenyl)piperidine: This compound lacks the oxadiazole ring, which may reduce its biological activity.
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine: This compound has a phenyl group instead of a fluorophenyl group, which can affect its chemical properties and biological activities.
The presence of the fluorophenyl group and the oxadiazole ring in this compound makes it unique and potentially more effective in certain applications.
Properties
Molecular Formula |
C13H14FN3O |
|---|---|
Molecular Weight |
247.27 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-5-piperidin-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H14FN3O/c14-10-6-2-1-5-9(10)12-16-17-13(18-12)11-7-3-4-8-15-11/h1-2,5-6,11,15H,3-4,7-8H2 |
InChI Key |
LWKLAFNGPJWONH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=NN=C(O2)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(1-Methoxypropan-2-yl)amino]-2-methylpropan-2-ol](/img/structure/B13300845.png)

![8-Methoxy-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B13300862.png)


![2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B13300883.png)

![3-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}propan-1-ol](/img/structure/B13300891.png)
![2-{2-[(3-Methylcyclopentyl)amino]ethoxy}ethan-1-ol](/img/structure/B13300893.png)
![3-Cyclopentyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B13300901.png)
